3-(Trifluoromethyl)phenylacetonitrile CAS number and properties
3-(Trifluoromethyl)phenylacetonitrile CAS number and properties
An In-depth Technical Guide to 3-(Trifluoromethyl)phenylacetonitrile
Introduction
3-(Trifluoromethyl)phenylacetonitrile, also known as 3-(Trifluoromethyl)benzyl cyanide, is an important fluorinated building block in organic synthesis.[1][2] Its unique electronic and steric properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the development of various biologically active molecules and advanced materials.[2] This document provides a comprehensive overview of its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its key applications for researchers and professionals in drug development and materials science.
Chemical Identity and Properties
The fundamental identifiers and physical properties of 3-(Trifluoromethyl)phenylacetonitrile are summarized below. It is typically a colorless to pale yellow or yellow-brown liquid.[2][3][4]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 2338-76-3[5][6][7] |
| IUPAC Name | 2-[3-(Trifluoromethyl)phenyl]acetonitrile[7] |
| Molecular Formula | C₉H₆F₃N[2][6][7] |
| Molecular Weight | 185.15 g/mol [5][6][8] |
| Linear Formula | CF₃C₆H₄CH₂CN[5][9] |
| InChI Key | JOIYKSLWXLFGGR-UHFFFAOYSA-N[5][9] |
| SMILES String | FC(F)(F)c1cccc(CC#N)c1[5][9] |
| EC Number | 219-053-8[5][9] |
| MDL Number | MFCD00001913[2][5][10] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to almost colorless clear liquid[1][2] |
| Purity | ≥94% to >98.0% (GC)[1][2][4] |
| Boiling Point | 92-93 °C at 4 mmHg[2][5][9] |
| Density | 1.187 g/mL at 25 °C[5][9] |
| Refractive Index | n20/D 1.4565[5][9] |
| Flash Point | 49 °C (120.2 °F) - closed cup[5] |
Safety and Handling
3-(Trifluoromethyl)phenylacetonitrile is a flammable liquid and vapor.[1][11] It is harmful if swallowed, in contact with skin, or if inhaled.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[11]
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Flammable Liquids | H226 | Flammable liquid and vapor[1][5] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[5] |
| Skin Irritation | H315 | Causes skin irritation[5][11] |
| Eye Irritation | H319 | Causes serious eye irritation[5][11] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[5][11] |
Pictograms: GHS02 (Flame), GHS07 (Exclamation mark)[5]
Handling and Storage:
-
Personal Protective Equipment (PPE): Use of eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) is recommended.[5]
-
Precautions: Avoid breathing vapors, mist, or gas.[1] Do not get in eyes, on skin, or on clothing.[11] Keep away from open flames, hot surfaces, and sources of ignition.[11] Use only non-sparking tools and take precautionary measures against static discharges.[11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1][11] The recommended storage temperature is between 2°C and 8°C.[2]
Experimental Protocols: Synthesis
A common method for the synthesis of 3-(Trifluoromethyl)phenylacetonitrile involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium cyanide.[3]
Objective: To synthesize 3-(Trifluoromethyl)phenylacetonitrile.
Materials:
-
3-(Trifluoromethyl)benzyl chloride (also referred to as 2,3-trifluoromethylbenzyl chloride in some sources) (235 g)[3]
-
Sodium cyanide (61.7 g)[3]
-
Triethylbenzylammonium chloride (2.5 g)[3]
-
Water (112 g + 100 g for washing)[3]
-
5% Sodium hypochlorite solution[3]
Equipment:
-
500 mL three-necked flask
-
250 mL beaker
-
Stirring apparatus
-
Heating mantle
-
Dropping funnel
-
Apparatus for distillation under reduced pressure
-
HPLC for reaction monitoring
Procedure:
-
Preparation of Sodium Cyanide Solution: In a 250 mL beaker, add 61.7 g of sodium cyanide to 112 g of water. Stir for 2 hours until the sodium cyanide is completely dissolved.[3]
-
Reaction Setup: To a 500 mL three-necked flask, add 235 g of 3-(trifluoromethyl)benzyl chloride and 2.5 g of triethylbenzylammonium chloride.[3]
-
Reaction Initiation: Heat the mixture in the three-necked flask to 60°C.[3]
-
Addition of Reactant: Slowly add the prepared aqueous sodium cyanide solution dropwise to the flask, maintaining the reaction temperature between 55-65°C.[3]
-
Reaction Completion: After the addition is complete, maintain the reaction temperature at 60°C for 8 hours. Monitor the reaction by taking samples for HPLC analysis to ensure the mass fraction of the starting material, 3-(trifluoromethyl)benzyl chloride, is less than 0.5%.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.[3]
-
Washing: The aqueous layer is washed twice with 50 g of water. The aqueous layers are then combined and treated with a 5% sodium hypochlorite solution.[3]
-
Purification: The organic layer (oil layer) is purified by distillation under reduced pressure. Collect the fraction at 94-97°C at -0.095 MPa to yield the final product.[3]
Expected Yield: Approximately 204 g (91% yield) with a purity of ≥94.0%.[3]
Caption: Synthesis workflow for 3-(Trifluoromethyl)phenylacetonitrile.
Applications in Research and Development
3-(Trifluoromethyl)phenylacetonitrile serves as a crucial intermediate in several fields due to the influence of the trifluoromethyl group, which can enhance properties like metabolic stability, lipophilicity, and binding affinity of target molecules.
-
Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals, particularly for developing novel anti-inflammatory and analgesic drugs.[2] Its structure is integral for designing drug candidates that require specific electronic and steric characteristics.[2]
-
Agrochemicals: The compound is used in the formulation of modern agrochemicals, contributing to the efficacy of pesticides and herbicides.[2]
-
Materials Science: In materials science, it is utilized for creating advanced polymers and coatings.[2] The trifluoromethyl group imparts desirable properties such as increased thermal stability and hydrophobicity, making the resulting materials suitable for high-performance applications.[2]
-
Chemical Synthesis: More broadly, it is used in various chemical synthesis studies as a versatile intermediate.[3][5]
References
- 1. 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Trifluoromethylbenzylcyanide | 2338-76-3 [chemicalbook.com]
- 4. 3-(trifluoromethyl)phenylacetonitrile [yajiachem.cn]
- 5. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. pschemicals.com [pschemicals.com]
- 8. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2338-76-3|3-(Trifluoromethyl)phenylacetonitrile|BLD Pharm [bldpharm.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
